

# Folic acid dihydrate chemical structure and properties

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## Folic Acid Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical component in numerous physiological processes, primarily one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. In its common commercial form, folic acid exists as a dihydrate. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of **folic acid dihydrate**, detailed experimental protocols for its characterization, and a summary of its pivotal role in key metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

### Chemical Structure and Identification

Folic acid is a complex molecule composed of three distinct moieties: a pteridine ring, a para-aminobenzoic acid (PABA) fragment, and a glutamic acid residue.<sup>[1]</sup> In its solid state, it typically crystallizes with two molecules of water, forming **folic acid dihydrate**.

The systematic IUPAC name for folic acid is (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.<sup>[2]</sup> The dihydrate form incorporates two water

molecules into its crystal lattice.

Table 1: Chemical Identifiers of **Folic Acid Dihydrate**

Identifier	Value
IUPAC Name	(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate[2]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> N <sub>7</sub> O <sub>6</sub> ·2H <sub>2</sub> O[2]
Molecular Weight	477.43 g/mol [2]
CAS Number	75708-92-8[3]
PubChem CID	135564683[2]
InChI Key	ODYNNYOEHBJUQP-LTCKWSDVSA-N[2]

## Physicochemical Properties

The physicochemical properties of **folic acid dihydrate** are crucial for its formulation, delivery, and biological activity. It is a yellow to orange crystalline powder.[1][4]

Table 2: Physicochemical Properties of **Folic Acid Dihydrate**

Property	Value
Physical Appearance	Yellow to orange crystalline powder[1][4]
Melting Point	Decomposes at approximately 250 °C[5][6]
Solubility	- Practically insoluble in cold water and most organic solvents.[4] - Very slightly soluble in boiling water.[4] - Soluble in dilute acids and alkaline solutions.[1][4] - Soluble in 1 M NaOH (50 mg/ml).[7][8]
pKa Values	4.7, 6.8, and 9.0 at 30°C[1]
Specific Optical Rotation	+18° to +22° (c=1 in 0.1N NaOH)[3][4]
Stability	- Photolabile; inactivated by UV light.[7] - Stable in alkaline solutions in the dark.[7] - Heating destroys both alkaline and acidic solutions.[7]

## Experimental Protocols

### X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the solid-state characterization of crystalline materials like **folic acid dihydrate**.

- Objective: To confirm the crystalline structure and phase purity of **folic acid dihydrate**.
- Methodology:
  - A finely ground powder sample of **folic acid dihydrate** is packed into a sample holder.
  - The sample is irradiated with a monochromatic X-ray beam (commonly Cu K $\alpha$  radiation).
  - The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2 $\theta$ ).
  - The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the identity and crystalline form. **Folic acid dihydrate** crystallizes in

the orthorhombic space group  $P2_12_12_1$ .

## Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of **folic acid dihydrate**, including its dehydration and decomposition.

- Objective: To determine the temperature and enthalpy of dehydration and decomposition.
- Methodology:
  - DSC: A small, accurately weighed sample of **folic acid dihydrate** is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic events, such as water loss and decomposition, are observed as peaks in the DSC thermogram. Folic acid does not exhibit a sharp melting point but decomposes around 250 °C.[6]
  - TGA: A sample of **folic acid dihydrate** is heated in a furnace with a precision balance. The weight of the sample is continuously monitored as the temperature is increased at a constant rate. The resulting TGA curve plots the percentage of weight loss versus temperature, allowing for the quantification of water loss and decomposition products.

## UV-Visible Spectroscopy

UV-Visible spectroscopy is a common method for the quantitative analysis of folic acid.

- Objective: To determine the concentration of folic acid in a solution.
- Methodology:
  - A standard stock solution of **folic acid dihydrate** is prepared in a suitable solvent, typically 0.1 M NaOH, due to its low solubility in neutral water.[9]
  - A series of standard solutions of known concentrations are prepared by diluting the stock solution.

- The absorbance of the standard solutions and the unknown sample is measured at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Folic acid in 0.1 M NaOH exhibits absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[\[10\]](#)
- A calibration curve of absorbance versus concentration is plotted using the standard solutions.
- The concentration of the unknown sample is determined from the calibration curve.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of folic acid in various matrices, including pharmaceutical formulations and biological samples.

- Objective: To accurately quantify folic acid and separate it from potential impurities or degradation products.
- Methodology (Example Protocol):
  - Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. For instance, a mobile phase of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5, can be used.[\[11\]](#)
  - Stationary Phase: A reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5  $\mu\text{m}$  particle size) is typically employed.[\[11\]](#)
  - Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of folic acid (e.g., 283 nm) is commonly used.[\[10\]](#)
  - Procedure:
    - Standard and sample solutions are prepared in the mobile phase or a compatible solvent.
    - A fixed volume (e.g., 20  $\mu\text{L}$ ) of the solution is injected into the HPLC system.[\[11\]](#)
    - The separation is performed isocratically or using a gradient elution at a constant flow rate (e.g., 1 mL/min).

- The retention time and peak area of folic acid are determined from the chromatogram.
- Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.

## Signaling Pathways and Biological Role

Folic acid is a precursor to a group of coenzymes collectively known as folates. These coenzymes are essential for one-carbon metabolism, a network of interconnected biochemical reactions that transfer one-carbon units. This pathway is fundamental for the de novo synthesis of nucleotides (purines and thymidylate) and the methylation of DNA, RNA, proteins, and lipids. [\[12\]](#)[\[13\]](#)

## Folate Metabolic Pathway

Upon absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[\[14\]](#) THF then serves as a carrier of one-carbon units at various oxidation states.

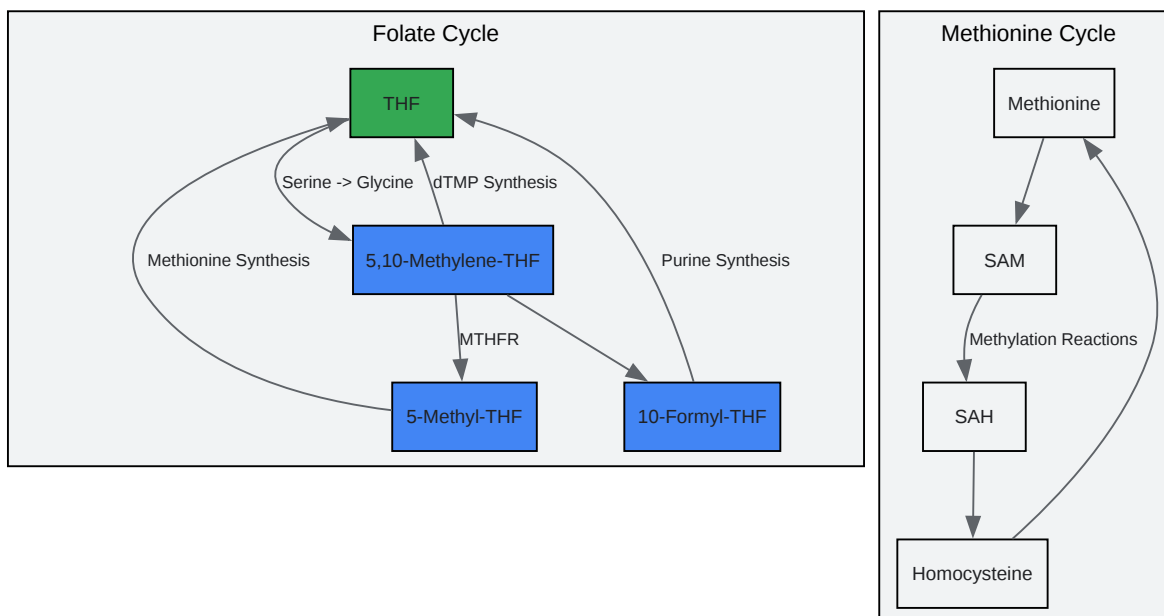


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Caption: Conversion of Folic Acid to Tetrahydrofolate.

## One-Carbon Metabolism

THF and its derivatives are central to the transfer of one-carbon units from donors like serine and glycine to various biosynthetic pathways. This network is crucial for cellular proliferation and maintenance.

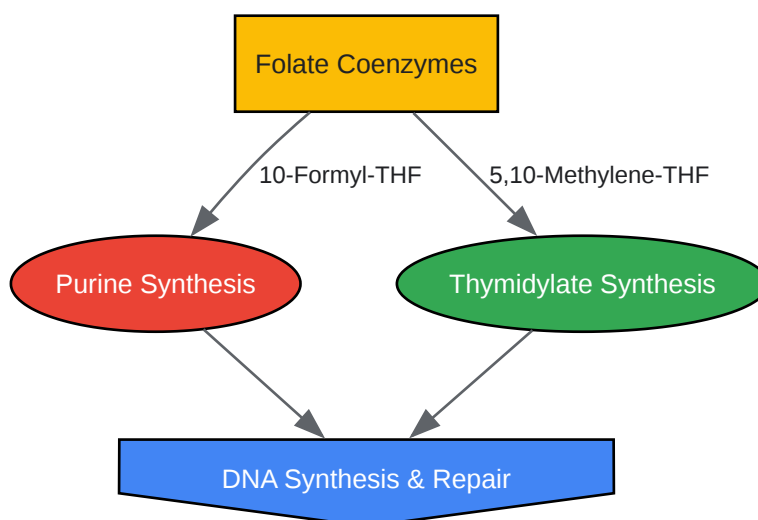


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Caption: Interplay of Folate and Methionine Cycles.

## Role in Nucleotide Synthesis

Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. 10-Formyl-THF provides carbon atoms for the purine ring, while 5,10-methylene-THF is the methyl group donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis catalyzed by thymidylate synthase.<sup>[13]</sup>



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Caption: Folate's Role in DNA Precursor Synthesis.

## Conclusion

**Folic acid dihydrate** is a well-characterized molecule with defined chemical and physical properties that are essential for its application in pharmaceutical and research settings. The analytical techniques outlined in this guide provide robust methods for its quantification and characterization. A thorough understanding of its central role in one-carbon metabolism and nucleotide synthesis underscores its importance in cellular health and provides a basis for its therapeutic applications and for the development of drugs that target these fundamental pathways. This guide serves as a foundational resource for professionals seeking to leverage the properties and biological functions of **folic acid dihydrate** in their work.

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